molecular formula C10H11N3 B156290 7-Methylisoquinoline-1,3-diamine CAS No. 1955-66-4

7-Methylisoquinoline-1,3-diamine

Cat. No.: B156290
CAS No.: 1955-66-4
M. Wt: 173.21 g/mol
InChI Key: HOSRYDRWCMETLZ-UHFFFAOYSA-N
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Description

7-Methylisoquinoline-1,3-diamine is an isoquinoline derivative featuring a methyl group at position 7 and two amine substituents at positions 1 and 3. The presence of amine groups may enhance hydrogen-bonding interactions with biological targets, differentiating it from ketone- or ester-bearing analogs .

Properties

CAS No.

1955-66-4

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

7-methylisoquinoline-1,3-diamine

InChI

InChI=1S/C10H11N3/c1-6-2-3-7-5-9(11)13-10(12)8(7)4-6/h2-5H,1H3,(H4,11,12,13)

InChI Key

HOSRYDRWCMETLZ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(N=C(C=C2C=C1)N)N

Canonical SMILES

CC1=CC2=C(N=C(C=C2C=C1)N)N

Synonyms

7-METHYLISOQUINOLINE-1,3-DIAMINE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Key structural analogs differ in substituents at positions 1, 3, and 7, significantly altering their physicochemical and biological properties:

Compound Class Core Structure Key Substituents Functional Impact
7-Methylisoquinoline-1,3-diamine Isoquinoline with 1,3-diamine -NH₂ at 1,3; -CH₃ at 7 Enhanced solubility, potential kinase binding
7-Methylisoquinoline-3-carboxylate esters () Isoquinoline with ester at 3 -COOR at 3; -CH₃/-OCH₃/-Cl at 7 Lipophilicity modulated by ester groups; chloro/methoxy groups influence electronic properties
Isoquinoline-1,3-diones () Isoquinoline with 1,3-diketone =O at 1,3 Electrophilic carbonyls; potential for covalent interactions
Benzo[g]quinoxaline derivatives () Fused quinoxaline Varied substituents at 2,4 Planar structure enhances DNA intercalation; substituents dictate cytotoxicity

Physicochemical Properties

  • Melting Points: 7-Methylisoquinoline-3-carboxylate esters: Range from 138–217°C (e.g., chloro-substituted analogs melt at 195–200°C) . this compound: Likely lower melting point than esters/diones due to amine hydrogen bonding (predicted).
  • Solubility: Diamine: Expected higher aqueous solubility vs. esters/diones due to polar -NH₂ groups. Diones (e.g., Isoquinoline-1,3(2H,4H)-dione): Log S = -3.3 (moderate solubility in organic solvents) .

Spectral Data

  • NMR Shifts :
    • Esters () : ¹H NMR δ 8.5–9.0 ppm (aromatic protons), δ 4.3–4.5 ppm (ester -OCH₂) .
    • Diamine (predicted) : Downfield shifts for aromatic protons (δ 7.5–8.5 ppm); -NH₂ protons at δ 2.5–5.0 ppm (broad, exchangeable).
    • Diones : ¹³C NMR δ 165–170 ppm (C=O) .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Log S (Solubility) Key Functional Groups
This compound* ~175 (predicted) N/A ~-2.5 (predicted) -NH₂, -CH₃
Ethyl 7-Chloro-1-methylisoquinoline-3-carboxylate 283.7 195–200 -3.8 -Cl, -COOEt
Isoquinoline-1,3(2H,4H)-dione 161.16 N/A -3.3 =O

*Predicted values based on structural analogs.

Research Findings and Implications

  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) in ester analogs increase stability and lipophilicity, while -NH₂ groups in the diamine may enhance target engagement via hydrogen bonding .
  • Therapeutic Potential: The diamine’s structure aligns with kinase inhibitor scaffolds (e.g., CDKs), suggesting utility in cancer therapy, though empirical validation is needed .
  • Synthetic Challenges : Unlike ester/dione analogs synthesized via condensation (), the diamine may require reductive amination or nitro-group reduction, which are unexplored in the evidence.

Preparation Methods

Key Reaction Conditions:

  • Catalyst : CeCl₃·7H₂O (5 mol%)

  • Solvent : Ethanol

  • Temperature : Room temperature (25°C)

  • Yield : 55–74% for monoamination products

The regioselectivity observed in these reactions aligns with the electronic properties of the isoquinoline core, where electron-deficient positions (e.g., C-1 and C-3) preferentially undergo amination.

Nucleophilic Aromatic Substitution (SₙAr)

Nucleophilic aromatic substitution has been employed to functionalize halogenated isoquinoline precursors. Research on 1,3-diamino-2,7-naphthyridines demonstrates that cyclic amines (e.g., pyrrolidine, piperidine) readily displace chloride groups at electron-deficient positions. Although these studies focus on naphthyridines, the principles apply to isoquinoline systems. For instance, refluxing 1,3-dichloro-7-methylisoquinoline with excess ammonia in ethanol could yield 7-methylisoquinoline-1,3-diamine, leveraging the SₙAr mechanism.

Experimental Insights from Analogous Systems:

  • Substrates : 1,3-Dichloro-2,7-naphthyridines

  • Amines : Pyrrolidine, piperidine, azepane

  • Conditions : Reflux in ethanol (3–5 h)

  • Yields : 78–91% for 1,3-diamino derivatives

Electrostatic potential (ESP) analysis predicts regioselectivity, confirming that electron-deficient carbons are favored for substitution.

Cyclization Strategies for Core Assembly

Constructing the isoquinoline ring with pre-installed methyl and amine groups is a strategic alternative. The Mannich reaction, as detailed in, enables the formation of β-amino ketones, which can cyclize to form isoquinoline derivatives. For instance, a β-proline-catalyzed anti-selective Mannich reaction between cyclohexanone and an aryl imine could generate a bicyclic intermediate, subsequently functionalized to introduce the 7-methyl and 1,3-diamine groups.

Case Study from:

  • Catalyst : (S)-β-Proline

  • Conditions : K₂CO₃, toluene, 25°C

  • Outcome : High enantioselectivity (er 95:5–96:4) for γ-position bond formation

Comparative Analysis of Methods

Method Conditions Yield Selectivity Complexity
CeCl₃ CatalysisRT, ethanol55–74%ModerateLow
SₙArReflux, ethanol78–91%High (ESP-guided)Moderate
Reductive AminationNH₃, NaBH₃CNN/ADependent on reductantHigh
Cyclizationβ-Proline, K₂CO₃47–99%High (enantioselective)High

Q & A

Q. Advanced

  • In vitro assays : Use cell-based models (e.g., glucose uptake assays for antidiabetic potential) .
  • Dose-response studies : Test derivatives across concentrations (e.g., 1–100 μM) to establish IC₅₀ values.
  • Cytotoxicity screening : Pair bioactivity assays with cytotoxicity tests (e.g., MTT assays on mammalian cell lines) to identify selective compounds .
  • Data validation : Replicate results in triplicate and use statistical tools (e.g., ANOVA) to address variability .

How can reproducibility challenges in synthetic protocols be mitigated?

Q. Advanced

  • Detailed documentation : Record exact reagent purities (e.g., ≥95% by HPLC), solvent batches, and equipment calibration data .
  • Standardized protocols : Adopt step-by-step procedures from peer-reviewed studies (e.g., reflux times and cooling rates as in ).
  • Collaborative verification : Share intermediates with collaborating labs to cross-validate synthetic steps.

What safety protocols are essential when handling this compound intermediates?

Q. Basic

  • Hazard mitigation : Use PPE (gloves, goggles) due to risks of skin/eye irritation (H313/H333) .
  • Waste disposal : Segregate toxic waste (e.g., amine-containing byproducts) and use licensed disposal services .
  • Storage : Store anhydrous derivatives under nitrogen at –20°C to prevent decomposition .

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